Bofutrelvir
描述
博富瑞韦,也称为 FB2001,是一种针对 SARS-CoV-2 3C 样蛋白酶的小分子抑制剂。该化合物因其广谱抗冠状病毒活性及较高的耐药性壁垒而显示出治疗 COVID-19 的巨大潜力。 博富瑞韦可通过注射或雾化吸入给药,并且不需要与肝脏药物酶抑制剂联用 .
作用机制
博富瑞韦通过抑制 SARS-CoV-2 3C 样蛋白酶发挥作用,该酶对病毒复制过程至关重要。该化合物与蛋白酶的活性位点结合,阻止病毒多蛋白裂解成功能蛋白。 这种抑制会破坏病毒生命周期,并减少病毒的复制和传播 .
生化分析
Biochemical Properties
Bofutrelvir is an inhibitor of the SARS-CoV-2 main protease (Mpro) . It interacts with Cys145 of Mpro, inhibiting both protease activity and SARS-CoV-2 infectivity in vitro . This compound has shown broad-spectrum anti-coronavirus activity .
Cellular Effects
This compound exhibits potent antiviral efficacy against several current SARS-CoV-2 variants . It has been shown to inhibit SARS-CoV-2 replication in Vero E6 cells in the presence of human serum . This compound also exhibits an additive effect against SARS-CoV-2 in vitro when combined with Remdesivir .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the SARS-CoV-2 main protease (Mpro) . This inhibition of Mpro enzymatic activity prevents the virus from replicating, thereby reducing its infectivity .
Temporal Effects in Laboratory Settings
This compound has shown to be safe and tolerable in rats and dogs, with significant higher drug exposure in the respiratory tract and lungs than in blood . This suggests that this compound may have long-term effects on cellular function, particularly in the respiratory system .
Dosage Effects in Animal Models
In animal models, this compound has shown a dose-dependent efficacy to virus titers of lung . It effectively reduces the lung viral loads and has shown antiviral activity against the SARS-CoV-2 Delta variant .
Transport and Distribution
This compound has a higher drug concentration in the respiratory tract and lungs than in blood . This suggests that it may be transported and distributed within cells and tissues in a way that targets the respiratory system .
Subcellular Localization
Given its role as an inhibitor of the SARS-CoV-2 main protease (Mpro), it is likely that it localizes to areas of the cell where this enzyme is active .
准备方法
合成路线和反应条件
博富瑞韦通过一系列化学反应合成,包括肽键形成和特定官能团的引入,以增强其对 SARS-CoV-2 3C 样蛋白酶的抑制活性。 合成路线通常涉及固相肽合成 (SPPS) 技术的使用,该技术允许氨基酸依次添加以形成所需的肽链 .
工业生产方法
在工业环境中,博富瑞韦的生产涉及大规模 SPPS,随后进行纯化过程,如高效液相色谱 (HPLC),以确保最终产品的纯度和质量。 该化合物随后被制成可注射或可吸入形式以供临床使用 .
化学反应分析
反应类型
博富瑞韦会经历各种化学反应,包括:
氧化: 这种反应涉及氧的添加或氢的去除,导致氧化衍生物的形成。
还原: 这种反应涉及氢的添加或氧的去除,导致该化合物被还原。
常用试剂和条件
氧化: 常用试剂包括过氧化氢和高锰酸钾。
还原: 常用试剂包括硼氢化钠和氢化铝锂。
取代: 常用试剂包括卤化剂和亲核试剂.
主要形成的产物
这些反应形成的主要产物包括博富瑞韦的各种衍生物,它们可能表现出不同水平的抑制 SARS-CoV-2 3C 样蛋白酶的活性 .
科学研究应用
博富瑞韦具有广泛的科学研究应用,包括:
化学: 用作研究肽合成和蛋白酶抑制的模型化合物。
生物学: 研究其对病毒复制和蛋白质-蛋白质相互作用的影响。
医学: 作为治疗 COVID-19 及其他冠状病毒相关疾病的治疗剂开发。
工业: 用于抗病毒药物和制剂的开发
相似化合物的比较
类似化合物
奈玛特韦: 另一种具有类似抗病毒活性的 SARS-CoV-2 3C 样蛋白酶抑制剂。
瑞德西韦: 一种靶向病毒 RNA 依赖性 RNA 聚合酶的抗病毒药物。
莫努匹拉韦: 一种诱导病毒 RNA 致死性突变的抗病毒药物
博富瑞韦的独特性
博富瑞韦的独特性在于其较高的耐药性壁垒,以及与血液相比,它能够在呼吸道和肺部实现更高的药物浓度。 这种特性使其特别有效地靶向冠状病毒引起的呼吸道感染 .
属性
IUPAC Name |
N-[(2S)-3-cyclohexyl-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]propan-2-yl]-1H-indole-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O4/c30-15-19(13-18-10-11-26-23(18)31)27-24(32)21(12-16-6-2-1-3-7-16)29-25(33)22-14-17-8-4-5-9-20(17)28-22/h4-5,8-9,14-16,18-19,21,28H,1-3,6-7,10-13H2,(H,26,31)(H,27,32)(H,29,33)/t18-,19-,21-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKJGHVHQWJOOT-ZJOUEHCJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)NC(CC2CCNC2=O)C=O)NC(=O)C3=CC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C[C@@H](C(=O)N[C@@H](C[C@@H]2CCNC2=O)C=O)NC(=O)C3=CC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2103278-86-8 | |
Record name | MPI-10 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2103278868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bofutrelvir | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5UX5SKK2S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。